2-amino-N-(5-chloro-2-methoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide
Description
2-amino-N-(5-chloro-2-methoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is an indolizine-based carboxamide derivative with a complex substitution pattern. The indolizine core is functionalized at the 1-position with a carboxamide group linked to a 5-chloro-2-methoxyphenyl substituent, at the 2-position with an amino group, and at the 3-position with a thiophene-2-carbonyl moiety. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in antimicrobial or anticancer research .
The synthesis of such indolizine-carboxamides typically involves the reaction of indolizine-2-carbonyl chloride with amines, though challenges in forming stable intermediates (e.g., indolizine-2-carbonyl chloride) have been noted . The compound’s thiophene-2-carbonyl group may enhance π-π stacking interactions in biological targets, as seen in structurally related carboxamides .
Properties
IUPAC Name |
2-amino-N-(5-chloro-2-methoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3S/c1-28-15-8-7-12(22)11-13(15)24-21(27)17-14-5-2-3-9-25(14)19(18(17)23)20(26)16-6-4-10-29-16/h2-11H,23H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDMHYAOAUOWGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-N-(5-chloro-2-methoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is a member of the indolizine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H18ClN3O4S
- Molecular Weight : 443.9 g/mol
- Purity : Typically around 95% .
Biological Activity Overview
Indolizine derivatives are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound has demonstrated promising results in various biological assays.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of indolizine derivatives. For instance, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines.
- Case Study : A related indole derivative exhibited an IC50 value of 12.0 nM against A549 (lung cancer) cells and 10 nM against K562 (leukemia) cells, indicating strong anticancer potential . The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase, primarily through the modulation of EGFR and p53-MDM2 pathways.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cancer progression:
- EGFR Inhibition : Similar compounds have shown effective inhibition of the epidermal growth factor receptor (EGFR), which is crucial in many cancers' growth and metastasis.
- Apoptosis Induction : The compound promotes apoptosis in cancer cells, a desirable effect for anticancer agents.
- Cell Cycle Arrest : By blocking the cell cycle at critical checkpoints, these compounds prevent the proliferation of cancer cells.
Research Findings
Several studies have been conducted to evaluate the biological activity of indolizine derivatives:
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The 5-chloro-2-methoxyphenyl group in the target compound introduces steric bulk and electron-withdrawing effects compared to the 4-ethylphenyl group in , which is electron-donating. This likely impacts solubility and target binding.
- The thiophene-2-carbonyl group is conserved across multiple compounds (e.g., ), suggesting its role in stabilizing aromatic interactions in biological systems.
Synthetic Challenges: Indolizine-2-carbonyl chloride intermediates are notoriously unstable, necessitating optimized conditions (e.g., KOH/EtOH for hydrolysis ). Thiophene-2-carbonyl chloride reacts efficiently with aromatic amines (e.g., nitroaniline in ), contrasting with indolizine derivatives that require rigorous temperature control .
Key Observations:
Lipophilicity :
- The target compound’s higher LogP (~3.5) compared to N-(2-nitrophenyl)thiophene-2-carboxamide (LogP 2.1) suggests better membrane permeability but lower aqueous solubility.
- The 5-chloro-2-methoxyphenyl group increases hydrophobicity relative to the nitro group in .
Biological Activity: Thiophene carboxamides (e.g., ) exhibit genotoxicity, likely due to nitro group metabolic activation. Thiosemicarbazides (e.g., ) show anticancer activity, but indolizine-carboxamides may target different pathways (e.g., kinase inhibition).
Spectroscopic and Crystallographic Insights
- N-(2-nitrophenyl)thiophene-2-carboxamide exhibits dihedral angles of 8.5–13.5° between aromatic rings, influencing π-stacking. The target compound’s indolizine-thiophene system may adopt similar angles, enhancing binding to flat biological targets.
- Single-crystal studies of related compounds (e.g., ) reveal weak C–H···O/S interactions, critical for crystal packing and stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
